molecular formula C20H18BrN3O2 B2988304 4-vinylbenzyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1223859-44-6

4-vinylbenzyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2988304
CAS No.: 1223859-44-6
M. Wt: 412.287
InChI Key: YTSQYZRVJJQFQF-UHFFFAOYSA-N
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Description

The compound 4-vinylbenzyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate features a triazole core substituted at position 1 with a 4-bromo-3-methylphenyl group and at position 5 with a methyl group. The 4-carboxylate moiety is esterified with a 4-vinylbenzyl group.

Properties

IUPAC Name

(4-ethenylphenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2/c1-4-15-5-7-16(8-6-15)12-26-20(25)19-14(3)24(23-22-19)17-9-10-18(21)13(2)11-17/h4-11H,1,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSQYZRVJJQFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=CC=C(C=C3)C=C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-vinylbenzyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps, starting with the preparation of the core triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper(I) catalysis to form the triazole ring. The bromo-substituted phenyl group can be introduced through a halogenation reaction, and the vinylbenzyl moiety can be attached via a subsequent substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The vinyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: : The triazole ring can be reduced to form a different heterocyclic structure.

  • Substitution: : The bromo group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: : Various nucleophiles can be used for substitution reactions, such as amines, alcohols, or thiols.

Major Products Formed

  • Oxidation: : Formation of a carboxylic acid derivative.

  • Reduction: : Formation of a reduced triazole derivative.

  • Substitution: : Formation of various substituted phenyl derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its unique structure may be useful in studying biological systems and interactions.

  • Medicine: : It could serve as a precursor for pharmaceuticals or as a tool in drug discovery.

  • Industry: : Its properties may be exploited in material science and chemical manufacturing.

Mechanism of Action

The mechanism by which 4-vinylbenzyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and molecular targets would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 1 of the Triazole

The nature of substituents at position 1 significantly influences electronic and steric properties. Key analogs include:

Compound Name Position 1 Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 4-Bromo-3-methylphenyl 296.12 (acid form) Potential polymerization via vinyl group
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 4-Chlorophenyl 295.75 Corrosion inhibition in acidic media
Ethyl 1-[4-(aminosulfonyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate 4-Sulfonamidophenyl 324.29 Antimicrobial activity (unquantified)
1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-Bromobenzyl 296.12 Soluble in DMSO; research chemical
(4-Chlorophenyl)methyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 3-Chlorophenyl 361.81 Pharmacological screening compound

Key Findings :

  • Steric Effects : The 3-methyl group in the target compound’s phenyl ring may reduce rotational freedom, influencing crystal packing or interaction with biological targets .

Ester Group Modifications

The ester group at the 4-carboxylate position impacts solubility and reactivity:

Compound Name Ester Group Solubility Application Notes Reference
Target Compound 4-Vinylbenzyl Likely moderate (similar to benzyl esters) Polymerizable for material science
Ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate Ethyl Soluble in chloroform, methanol Commercial availability for R&D
1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid Carboxylic acid (no ester) Soluble in DMSO Precursor for ester derivatives

Key Findings :

  • Vinylbenzyl vs.
  • Acid vs. Ester Forms : The carboxylic acid form (CAS 933242-93-4) shows higher polarity and DMSO solubility, making it preferable for biological assays .
Antimicrobial and Anticancer Activity:
  • Ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate () exhibited 69.8% inhibition of NCI-H522 lung cancer cells, suggesting that acetamide substituents enhance antiproliferative effects compared to halogenated aryl groups .
  • Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate demonstrated corrosion inhibition efficiency in HCl, attributed to adsorption via the triazole ring and halogen substituents .
Structural Insights from Crystallography:
  • Isostructural chloro/bromo derivatives () showed similar crystal packing, with bromine’s larger van der Waals radius marginally increasing lattice stability .

Biological Activity

4-vinylbenzyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a triazole ring, which is known for its pharmacological significance, particularly in antifungal and antibacterial agents.

Antimicrobial Properties

Research has shown that triazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans25 µg/mL
This compoundEscherichia coli50 µg/mL
Similar Triazole DerivativeStaphylococcus aureus12.5 µg/mL

Studies indicate that the presence of the bromine atom and the vinyl group enhances the compound's interaction with microbial targets, potentially leading to increased efficacy against resistant strains .

The mechanism by which this compound exerts its antimicrobial effects is primarily through the inhibition of ergosterol synthesis. This is a crucial component of fungal cell membranes. The triazole ring interacts with cytochrome P450 enzymes involved in sterol demethylation, leading to an accumulation of toxic sterol precursors and disruption of membrane integrity .

Cytotoxicity Studies

While evaluating the therapeutic potential of this compound, cytotoxicity against human cells was also assessed. The results indicated that at therapeutic concentrations, the compound exhibited minimal hemolytic activity on human erythrocytes, suggesting a favorable safety profile .

Table 2: Hemolytic Activity Against Human Erythrocytes

CompoundHemolytic Activity (%) at MIC
This compound6.9%
Control (known cytotoxic agent)>90%

Case Study 1: Antifungal Efficacy

In a study conducted on various triazole derivatives, it was found that the compound demonstrated notable antifungal activity against Candida albicans with an MIC of 25 µg/mL. This study highlighted its potential as a therapeutic agent for treating fungal infections .

Case Study 2: Bacterial Resistance

Another investigation focused on the compound's effectiveness against resistant strains of Staphylococcus aureus. The results showed that it maintained activity even in strains exhibiting resistance to conventional antibiotics, indicating its potential role in overcoming antibiotic resistance .

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